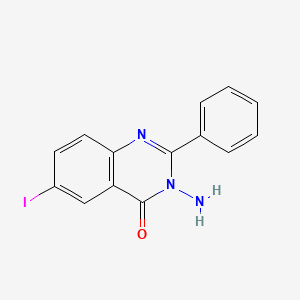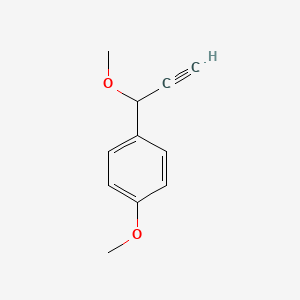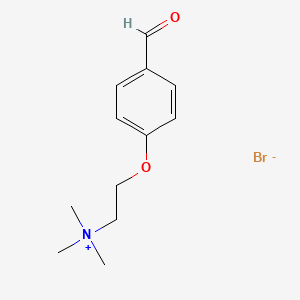
2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide is a chemical compound known for its unique structure and properties This compound features a formyl group attached to a phenoxy ring, which is further connected to a trimethylethan-1-aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 4-formylphenol with N,N,N-trimethylethan-1-aminium bromide under specific conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-N,N,N-trimethylethan-1-aminium bromide.
Reduction: 2-(4-Hydroxyphenoxy)-N,N,N-trimethylethan-1-aminium bromide.
Substitution: Products depend on the nucleophile used, such as 2-(4-Substituted phenoxy)-N,N,N-trimethylethan-1-aminium derivatives.
Scientific Research Applications
2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The trimethylethan-1-aminium group can interact with negatively charged sites on biological molecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formylphenoxy)propanoic acid
- 2-(4-Ethylphenoxy)propanoic acid
- 2-(3-Formylphenoxy)-2-phenylacetic acid
Uniqueness
2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide is unique due to its combination of a formyl group, a phenoxy ring, and a trimethylethan-1-aminium group. This structure imparts distinct reactivity and properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
427887-24-9 |
|---|---|
Molecular Formula |
C12H18BrNO2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
2-(4-formylphenoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C12H18NO2.BrH/c1-13(2,3)8-9-15-12-6-4-11(10-14)5-7-12;/h4-7,10H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FHJQEKMHNFCNCX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)C=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)
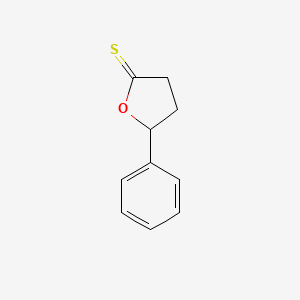
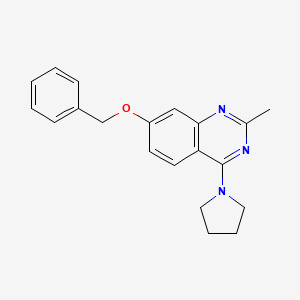
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
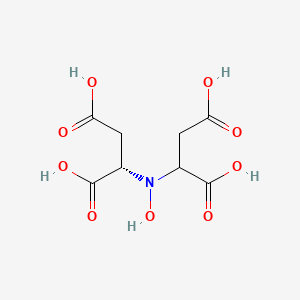
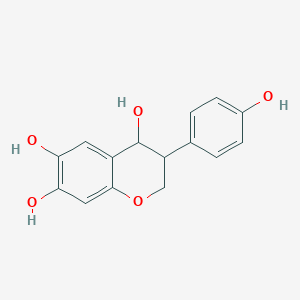
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
